N-Methyldiethanolamine-13C,d3 Hydrochloride
CAS No.:
Cat. No.: VC18549156
Molecular Formula: C5H14ClNO2
Molecular Weight: 159.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClNO2 |
|---|---|
| Molecular Weight | 159.63 g/mol |
| IUPAC Name | 2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |
| Standard InChI Key | CMPOVQUVPYXEBN-SPZGMPHYSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])N(CCO)CCO.Cl |
| Canonical SMILES | CN(CCO)CCO.Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1781841-60-8 |
| IUPAC Name | 2-[2-hydroxyethyl(trideuterio(1¹³C)methyl)amino]ethanol hydrochloride |
| Molecular Formula | C₅H₁₄ClNO₂ |
| SMILES Notation | [2H]13C([2H])N(CCO)CCO.Cl |
| Storage Conditions | Refrigeration (0–8°C) |
The isotopic enrichment (carbon-13 and deuterium) ensures minimal interference with natural abundance isotopes, making it ideal for kinetic and metabolic studies .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves isotopic exchange reactions on N-Methyldiethanolamine, followed by hydrochlorination. Key steps include:
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Isotopic Labeling: Reacting N-Methyldiethanolamine with ¹³C-enriched methyl iodide and deuterium oxide under controlled pH and temperature to replace specific atoms.
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Salt Formation: Treating the labeled amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Industrial Manufacturing
Industrial production scales these reactions using continuous-flow reactors and specialized purification systems (e.g., chromatography) to achieve >98% isotopic purity. Facilities adhere to strict containment protocols to prevent isotopic dilution, ensuring batch consistency for research applications.
Applications in Scientific Research
Metabolic Pathway Analysis
The compound’s isotopic labels enable real-time tracking in biological systems. For example, studies using ¹³C-NMR have elucidated its role in phospholipid metabolism, where it serves as a precursor for labeled phosphatidylcholines. Deuterium labeling further allows quantification via gas chromatography-MS, providing dual-modal detection capabilities.
Chemical Synthesis
N-Methyldiethanolamine-13C,d3 Hydrochloride is a precursor in synthesizing isotopically labeled surfactants and polymers. For instance, it has been used to prepare deuterated polyurethane foams, where the labels aid in studying molecular dynamics and phase separation .
Pharmaceutical Development
In drug discovery, the compound facilitates the synthesis of stable isotope-labeled internal standards for pharmacokinetic assays. Its use in quantifying antipsychotic drugs like clozapine has improved assay precision by compensating for matrix effects in biological samples.
Mechanistic Insights and Reactivity
Reaction Pathways
The compound participates in reactions typical of secondary amines, including:
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Alkylation: Forms quaternary ammonium salts with alkyl halides.
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Oxidation: Yields N-oxide derivatives using hydrogen peroxide.
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Complexation: Binds metal ions (e.g., Cu²⁺) in catalytic systems, studied via isotopic tracer methods.
Spectroscopic Signatures
The ¹³C NMR chemical shift of the labeled methyl group appears at 22.5 ppm, distinct from the natural abundance signal at 16.8 ppm. Similarly, deuterium incorporation reduces proton signal intensity in ¹H NMR, simplifying spectral interpretation .
Comparative Analysis with Analogues
Diethanolamine and Triethanolamine
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Diethanolamine: Lacks the methyl group, reducing steric hindrance but increasing hydrophilicity.
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Triethanolamine: Additional hydroxyl group enhances metal-chelation capacity but complicates isotopic labeling .
Research Findings and Innovations
Recent studies highlight the compound’s role in advanced material science. For example, it has been incorporated into deuterated hydrogels to study water diffusion kinetics using neutron scattering . In oncology research, its ¹³C-labeled form enabled tracking of choline metabolism in glioblastoma cells, revealing metabolic vulnerabilities exploitable for therapy.
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